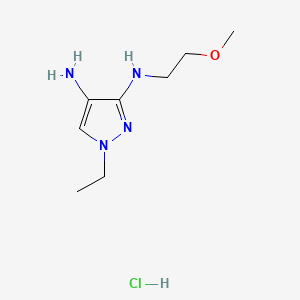
1-ethyl-N~3~-(2-methoxyethyl)-1H-pyrazole-3,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-N~3~-(2-methoxyethyl)-1H-pyrazole-3,4-diamine is a chemical compound with potential applications in various fields of scientific research. Its unique structure, featuring an ethyl group and a methoxyethyl group attached to a pyrazole ring, makes it an interesting subject for study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-ethyl-N~3~-(2-methoxyethyl)-1H-pyrazole-3,4-diamine typically involves multi-step organic reactions. The starting materials and reaction conditions can vary, but a common approach includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the ethyl group: This step often involves alkylation using an ethyl halide in the presence of a base.
Attachment of the methoxyethyl group: This can be done through nucleophilic substitution reactions using 2-methoxyethyl halides.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-ethyl-N~3~-(2-methoxyethyl)-1H-pyrazole-3,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially yielding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyethyl group, using reagents such as alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-ethyl-N~3~-(2-methoxyethyl)-1H-pyrazole-3,4-diamine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its potential biological activity makes it a candidate for studies in pharmacology and biochemistry.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-ethyl-N~3~-(2-methoxyethyl)-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling processes.
Gene expression: The compound could influence gene expression, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
1-ethyl-N~3~-(2-methoxyethyl)-1H-pyrazole-3,4-diamine can be compared with other similar compounds, such as:
1-ethyl-N~3~-(2-hydroxyethyl)-1H-pyrazole-3,4-diamine: This compound has a hydroxyethyl group instead of a methoxyethyl group, which may affect its reactivity and biological activity.
1-ethyl-N~3~-(2-chloroethyl)-1H-pyrazole-3,4-diamine:
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Properties
CAS No. |
1431964-87-2 |
|---|---|
Molecular Formula |
C8H17ClN4O |
Molecular Weight |
220.70 g/mol |
IUPAC Name |
1-ethyl-3-N-(2-methoxyethyl)pyrazole-3,4-diamine;hydrochloride |
InChI |
InChI=1S/C8H16N4O.ClH/c1-3-12-6-7(9)8(11-12)10-4-5-13-2;/h6H,3-5,9H2,1-2H3,(H,10,11);1H |
InChI Key |
BHNCZKJXTCXQMR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)NCCOC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


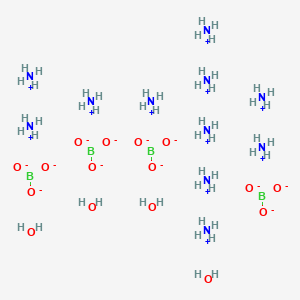
![1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B15133558.png)

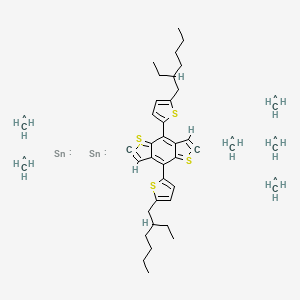

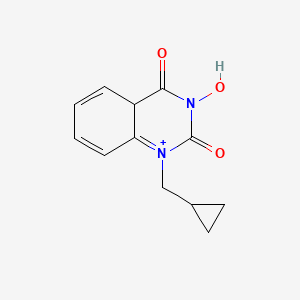

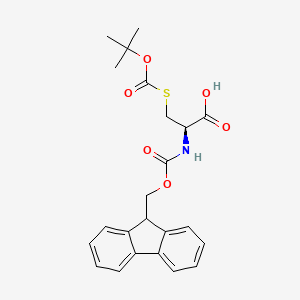
![N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B15133603.png)
![[2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)phenyl]methanamine;hydrochloride](/img/structure/B15133604.png)


![4-(2-fluoro-5-nitrophenyl)-6-methyl-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B15133616.png)

